
as-Triazine, 5-(m-chlorophenyl)-3-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a 5-(m-chlorophenyl) and a 3-ethoxy substituent, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- typically involves the reaction of 5-(m-chlorophenyl)-1,2,4-triazine with ethyl alcohol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ethoxy group at the 3-position of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures the efficient production of as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: Similar structure but with an isopropoxy group instead of an ethoxy group.
as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-: Features a benzyloxy group at the 3-position.
Uniqueness
as-Triazine, 5-(m-chlorophenyl)-3-ethoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy group may influence its reactivity and interactions compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
74417-09-7 |
|---|---|
Molekularformel |
C11H10ClN3O |
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-3-ethoxy-1,2,4-triazine |
InChI |
InChI=1S/C11H10ClN3O/c1-2-16-11-14-10(7-13-15-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ZDPNHZDRBBDUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


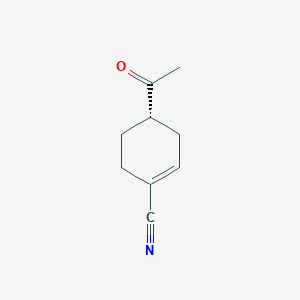


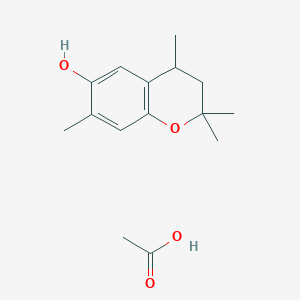

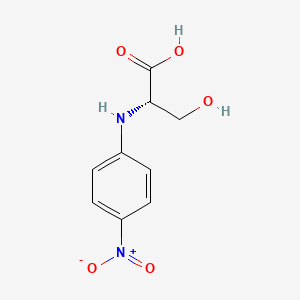

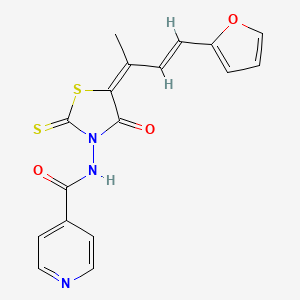
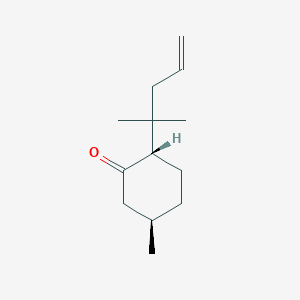

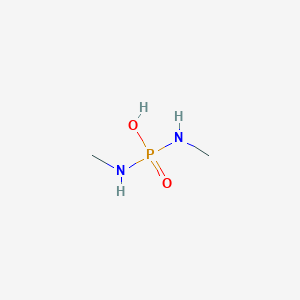
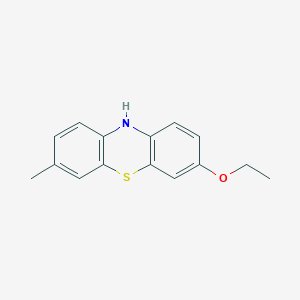
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
